溴磺酞钠

科学研究应用

溴磺酞因在科学研究中具有广泛的应用,包括:

化学: 用作各种化学反应和分析技术的试剂。

生物学: 用于与肝功能和肝脏疾病相关的研究。

医学: 用于诊断测试,以评估肝功能和检测肝脏疾病。

工业: 应用于染料和其他化学产品的生产

作用机制

溴磺酞因通过与肝脏内的细胞内蛋白质结合发挥作用。静脉注射后,它被肝脏从血液中清除并通过胆汁排泄。从血液中清除的速率是肝功能的衡量标准。 该化合物与参与肝功能的特定分子靶标和途径相互作用 .

类似化合物:

酚酞: 另一种用作酸碱指示剂的酞类染料。

吲哚菁绿: 一种用于医学诊断的染料,特别是在肝功能测试中。

玫瑰红: 一种用于肝功能和眼部疾病诊断测试的染料

溴磺酞因的独特性: 溴磺酞因因其在肝功能测试中的特殊应用而独一无二。它能够提供准确的肝功能测量结果,使其成为宝贵的诊断工具。 与其他类似化合物相比,溴磺酞因在肝功能评估的灵敏度和特异性方面具有明显的优势 .

生化分析

Biochemical Properties

Bromosulfalein plays a significant role in biochemical reactions, particularly in the study of hepatic membrane transporters involved in the uptake and excretion of drugs, bile salts, and bilirubin. It interacts with several enzymes and proteins, including bilitranslocase, a bilirubin- and flavonoid-specific transporter expressed in rat liver. The spectrophotometric assay of electrogenic bromosulfalein transport in membrane vesicles enables the specific measurement of the transport activity of bilitranslocase. This assay is useful for screening the transporter spectrum of potential substrates by testing them as reversible inhibitors of bromosulfalein transport kinetics .

Cellular Effects

Bromosulfalein affects various types of cells and cellular processes. When injected intravenously, it is rapidly cleared from the blood by liver uptake, converted to a glutathione conjugate, and then actively transported into the bile. These steps are partly shared with bilirubin. Bromosulfalein has been used in numerous studies for investigating hepatic membrane transporters involved in the uptake and excretion of drugs, bile salts, and bilirubin. It influences cell function by interacting with membrane carriers and transporters, affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of bromosulfalein involves its interaction with membrane carriers and transporters. It is used as both a substrate and inhibitor of organic anionic transporting polypeptide 1B1 (OATP1B1), OATP1B3, OATP1A2, and OATP2B1, as well as multidrug resistance protein 2 (MDR2). Bromosulfalein’s interaction with these transporters affects their activity, leading to changes in gene expression and enzyme activity. The spectrophotometric assay of electrogenic bromosulfalein transport in membrane vesicles enables the study of the progress of time-dependent inactivation of bromosulfalein transport, caused by different protein-specific reagents .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of bromosulfalein change over time. The spectrophotometric assay of electrogenic bromosulfalein transport requires minimal volumes of membrane vesicles and is completed within one minute, making it a useful tool for screening the transporter spectrum of potential substrates. The assay enables the study of the progress of time-dependent inactivation of bromosulfalein transport, caused by different protein-specific reagents. Inactivation can be retarded by the presence of substrates in a concentration-dependent manner, enabling the derivation of the dissociation constants of the transporter-substrate complex .

Dosage Effects in Animal Models

The effects of bromosulfalein vary with different dosages in animal models. It has been used for in vivo studies of liver and biliary system function and as an anionic dye for the quantitative estimation of protein levels in tissue homogenates or purified samples. Bromosulfalein’s interaction with membrane carriers and transporters affects their activity, leading to changes in gene expression and enzyme activity. High doses of bromosulfalein can lead to toxic or adverse effects, including liver dysfunction and jaundice .

Metabolic Pathways

Bromosulfalein is involved in several metabolic pathways, including its conversion to a glutathione conjugate and active transport into the bile. These steps are partly shared with bilirubin, a tetrapyrrolic compound arising from heme catabolism. Bromosulfalein interacts with several enzymes and proteins, including bilitranslocase, a bilirubin- and flavonoid-specific transporter expressed in rat liver. The spectrophotometric assay of electrogenic bromosulfalein transport in membrane vesicles enables the specific measurement of the transport activity of bilitranslocase .

Transport and Distribution

Bromosulfalein is transported and distributed within cells and tissues through its interaction with membrane carriers and transporters. It is rapidly cleared from the blood by liver uptake, converted to a glutathione conjugate, and then actively transported into the bile. These steps are partly shared with bilirubin. Bromosulfalein’s interaction with membrane carriers and transporters affects their activity, leading to changes in gene expression and enzyme activity .

Subcellular Localization

The subcellular localization of bromosulfalein involves its interaction with membrane carriers and transporters. It is rapidly cleared from the blood by liver uptake, converted to a glutathione conjugate, and then actively transported into the bile. These steps are partly shared with bilirubin. Bromosulfalein’s interaction with membrane carriers and transporters affects their activity, leading to changes in gene expression and enzyme activity .

准备方法

合成路线和反应条件: 溴磺酞因是通过多步合成过程合成的,该过程涉及酚酞的溴化。反应通常涉及在乙酸等溶剂存在下使用溴。 溴化过程将溴原子引入酚酞结构,从而形成溴磺酞因 .

工业生产方法: 溴磺酞因的工业生产遵循类似的合成路线,但规模更大。该过程涉及严格控制反应条件,以确保高产率和纯度。 最终产品通常通过重结晶或其他分离技术进行纯化,以去除杂质 .

化学反应分析

反应类型: 溴磺酞因会发生多种化学反应,包括:

氧化: 该化合物在特定条件下可被氧化,导致形成不同的氧化产物。

还原: 还原反应可将溴磺酞因转化为其还原形式,改变其化学性质。

常用试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

形成的主要产物: 由这些反应形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化可能会产生溴化的醌,而还原可能会产生溴化的氢醌 .

相似化合物的比较

Phenolphthalein: Another phthalein dye used as an acid-base indicator.

Indocyanine Green: A dye used in medical diagnostics, particularly in liver function tests.

Rose Bengal: A dye used in diagnostic tests for liver function and eye disorders

Uniqueness of Bromsulphthalein: Bromsulphthalein is unique due to its specific application in liver function tests. Its ability to provide accurate measurements of hepatic function makes it a valuable diagnostic tool. Compared to other similar compounds, bromsulphthalein offers distinct advantages in terms of sensitivity and specificity for liver function assessment .

属性

Key on ui mechanism of action |

SULFOBROMOPHTHALEIN TEST FOR LIVER FUNCTION IS BASED ON THE FACT THAT IN PT WITH HEPATIC DYSFUNCTION, PERCENTAGE DISAPPEARANCE RATE & EST STORAGE CAPACITY...ARE DECR & PLASMA HALF-LIFE & EST EXCRETORY TIME OF DYE ARE INCR. |

|---|---|

CAS 编号 |

71-67-0 |

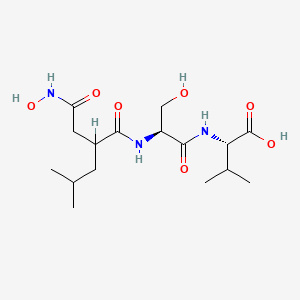

分子式 |

C20H8Br4Na2O10S2 |

分子量 |

838.0 g/mol |

IUPAC 名称 |

disodium;2-hydroxy-5-[(4-oxo-3-sulfonatocyclohexa-2,5-dien-1-ylidene)-(2,3,4,5-tetrabromo-6-carboxyphenyl)methyl]benzenesulfonate |

InChI |

InChI=1S/C20H10Br4O10S2.2Na/c21-16-14(15(20(27)28)17(22)19(24)18(16)23)13(7-1-3-9(25)11(5-7)35(29,30)31)8-2-4-10(26)12(6-8)36(32,33)34;;/h1-6,25H,(H,27,28)(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2 |

InChI 键 |

HXUITPQMHVLBNV-UHFFFAOYSA-L |

SMILES |

C1=CC(=C(C=C1C2(C3=C(C(=C(C(=C3Br)Br)Br)Br)C(=O)O2)C4=CC(=C(C=C4)O)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+] |

规范 SMILES |

C1=CC(=C(C=C1C(=C2C=CC(=O)C(=C2)S(=O)(=O)[O-])C3=C(C(=C(C(=C3Br)Br)Br)Br)C(=O)O)S(=O)(=O)[O-])O.[Na+].[Na+] |

外观 |

Solid powder |

颜色/形态 |

CRYSTALS WHITE CRYSTALLINE POWDER |

Key on ui other cas no. |

71-67-0 |

Pictograms |

Irritant; Health Hazard |

纯度 |

>98% (or refer to the Certificate of Analysis) |

相关CAS编号 |

297-83-6 (Parent) |

保质期 |

>3 years if stored properly |

溶解度 |

SOL IN WATER; INSOL IN ALCOHOL, ACETONE |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Bromosulfophthalein Bromosulphthalein Bromsulphalein Bromthalein Disodium, Sulfobromophthalein Sodium, Sulfobromophthalein Sulfobromophthalein Sulfobromophthalein Disodium Sulfobromophthalein Sodium Tetrabromsulphthalein |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2Z)-N1-[(4-Fluorophenyl)methyl]-N3-hydroxy-2-(phenylmethylene)-propanediamide](/img/structure/B1667849.png)

![3-Oxo-3-{4-[3-(Thiophen-2-Yl)-1,2,4-Oxadiazol-5-Yl]piperidin-1-Yl}propanenitrile](/img/structure/B1667850.png)

![(2,5-dioxopyrrolidin-1-yl) 6-[[2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetyl]amino]hexanoate](/img/structure/B1667852.png)

![2-methyl-4-[(8R)-8-methyl-7-(5-methyl-1,3,4-thiadiazol-2-yl)-8,9-dihydro-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl]aniline](/img/structure/B1667855.png)

![2-[[2-(4-hydroxyphenyl)ethylamino]methyl]-3,4-dihydro-2H-naphthalen-1-one](/img/structure/B1667857.png)